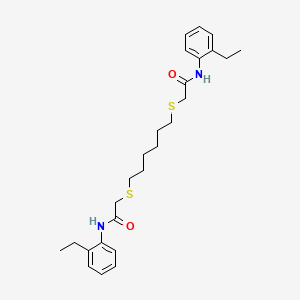
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H36N2O2S2 and its molecular weight is 472.71. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Carcinogenicity
Comparative Metabolism of Chloroacetamide Herbicides This study investigated the metabolism of chloroacetamide herbicides (such as acetochlor, alachlor, butachlor, and metolachlor) in human and rat liver microsomes. These herbicides are known carcinogens in rats, causing tumors in various organs. The study delved into the complex metabolic activation pathway of these compounds, leading to DNA-reactive dialkylbenzoquinone imine. It identified key intermediates in this pathway, such as CDEPA and CMEPA, and explored their subsequent metabolism to DEA and MEA, which are bioactivated to the carcinogenic product dialkylbenzoquinone imine. The study also identified the cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans (Coleman et al., 2000).
Antimicrobial and Hemolytic Agents
Synthesis of N-substituted Acetamides as Potential Antimicrobial and Hemolytic Agents A study synthesized a new series of N-substituted derivatives of acetamides, screened them for antimicrobial & hemolytic activity, and found most compounds active against selected microbial species. However, the compound 6h showed the most activity, indicating potential for further biological screening and application trials, except for 6m due to higher cytotoxicity (Rehman et al., 2016).
Structural Insights
Crystal Structures of Sulfanyl Acetamides Two studies reported the crystal structures of sulfanyl acetamides, revealing folded conformations about the methylene C atom of the thioacetamide bridge. The pyrimidine ring was inclined to the benzene ring by specific degrees, and intramolecular N—H⋯N hydrogen bonds stabilized the folded conformation (Subasri et al., 2016; Subasri et al., 2017).
Anticancer Properties
Anticancer Activity of Pyrazoline-bearing Hybrid Molecule This study designed a novel non-condensed pyrazoline-bearing hybrid molecule, which was proposed to have anticancer properties. The synthesis strategy included stepwise alkylation and acylation, and the anticancer activity was studied in vitro for the title compound (Yushyn et al., 2022).
Molecular Docking and Drug Likeness
Molecular Docking of Anti COVID-19 Molecule A study synthesized and characterized a novel antiviral active molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, and investigated its antiviral potency by docking against SARS-CoV-2 protein. The study provided insights into the pharmacokinetic properties and suggested the molecule could interact with SARS-CoV-2 protease (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIUUIHHKUXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

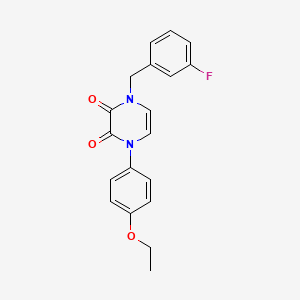
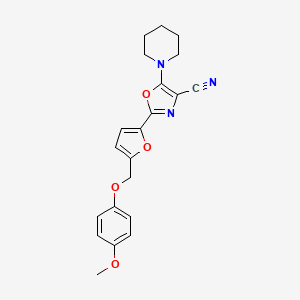
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)
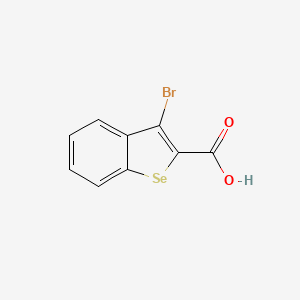
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
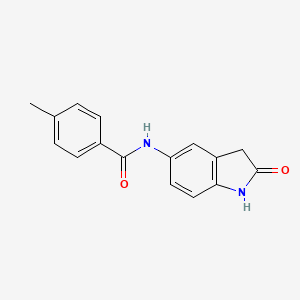
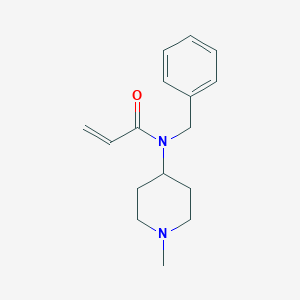
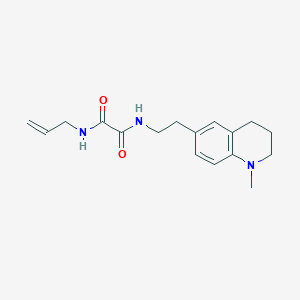
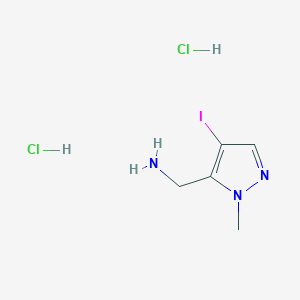
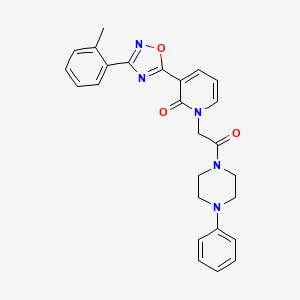
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)